Home > Products > Screening Compounds P65923 > 1-(4-(4-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide
1-(4-(4-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide - 1251662-24-4

1-(4-(4-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide

Catalog Number: EVT-2963881
CAS Number: 1251662-24-4
Molecular Formula: C25H21FN4O2
Molecular Weight: 428.467
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(1E)-Amino[3-methyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methylene]-1H-imidazole-1-carboxamide

  • Compound Description: This compound is an N-carbonylimidazole derivative of pyrazoline-1-carboximidamide. [] The molecule exhibits intramolecular hydrogen bonding and features a pyrazoline ring adopting a flat-envelope conformation. []

1-((6-(4-Chlorophenoxy) / (4-Bromophenoxy) / (4-Nitrophenoxy)-6-oxido-4, 8-dihydro-1H-(1, 3, 2)dioxaphosphepino(5, 6-d)imidazole-1-yl) methyl)-3-phenyl / (p-tolyl) / (4-methoxy phenyl) / (4-chloro phenyl) urea

  • Compound Description: This research paper focuses on the synthesis and antimicrobial activity of a series of novel imidazole ureas containing dioxaphospholanes. [] These compounds are characterized by the presence of a dioxaphosphepinoimidazole core structure, substituted with various aryl and urea moieties. []
  • Relevance: The compound series discussed in this paper shares the imidazole ring system with 1-(4-(4-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide. The paper focuses on modifications around the imidazole core, particularly incorporating dioxaphospholane rings, to explore their impact on antimicrobial activity. [] While the core structures differ slightly, the shared presence of the imidazole ring suggests potential similarities in their chemical properties and warrants further investigation into potential structure-activity relationships.

N-(5-ethoxycarbonyl-1-methyl-imidazol-2-yl) 5-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

  • Compound Description: This compound is part of a series of aryl pyrazole-integrated imidazole analogues synthesized and evaluated for their antimicrobial activity. [] It demonstrated significant antimicrobial activity against twelve human pathogens. []
  • Relevance: The compound shares the imidazole and carboxamide moieties with 1-(4-(4-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide, further strengthening the potential relevance of imidazole carboxamides as a class for biological activity. [] The integration of a pyrazole ring in this compound introduces an additional heterocycle, highlighting a strategy for structural modification and potential exploration of structure-activity relationships within the imidazole carboxamide class.

2‐(3′‐(2‐amino‐2‐oxoethyl)‐[1,1′‐biphenyl]‐3‐yl)‐N‐(5‐(N,N‐dimethylsulfamoyl)‐2‐methylphenyl)‐1‐propyl‐1H‐imidazole‐5‐carboxamide (Compound 9)

  • Compound Description: This compound is a highly selective inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2) designed to prevent MK2 activation. [] It was developed as part of a program to target the p38α pathway for the treatment of inflammatory conditions. []
  • Relevance: This compound, like 1-(4-(4-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide, belongs to the class of imidazole carboxamides and shares the core imidazole-carboxamide structure. [] The significant biological activity of this MK2 inhibitor underscores the therapeutic potential of imidazole carboxamides and encourages further exploration of this chemical class for various medicinal applications.

3‐methyl‐N‐(2‐methyl‐5‐sulfamoylphenyl)‐2‐(o‐tolyl)imidazole‐4‐carboxamide (Compound 18)

  • Compound Description: This orally bioavailable imidazole derivative is another potent inhibitor of MK2, showing similar behavior to p38 inhibitors in cellular signaling. [] It was developed alongside compound 9 to further evaluate the prevention of activation (PoA) concept for MK2 inhibition. []
  • Relevance: This compound strengthens the relevance of the imidazole carboxamide class, specifically as MK2 inhibitors. [] While it shares the core imidazole-carboxamide structure with 1-(4-(4-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide, its distinct substitutions and oral bioavailability highlight the diverse pharmacological properties achievable within this chemical class. []

3‐(4‐carbamoylphenyl)‐1,3‐dimethyltriazene 1‐oxide

  • Compound Description: This compound is a triazene N-oxide investigated for its structure and antitumor activity as a potential second-generation analogue of DTIC (5-(3,3-dimethyl-1-triazenyl)1H-imidazole-4-carboxamide). [] X-ray crystallography confirmed its N-oxide character and revealed a non-coplanar geometry between the triazene system and the phenyl group. []
  • Relevance: While not directly containing an imidazole ring, this compound is relevant due to its relationship with DTIC, a known antitumor agent that incorporates both imidazole and triazene functionalities. [] The research on this triazene N-oxide explores structural modifications and their impact on antitumor activity, potentially offering insights into structure-activity relationships relevant to the broader class of heterocyclic compounds, including imidazole derivatives like 1-(4-(4-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide.

Properties

CAS Number

1251662-24-4

Product Name

1-(4-(4-fluorobenzamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide

IUPAC Name

1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]-N-(3-methylphenyl)imidazole-4-carboxamide

Molecular Formula

C25H21FN4O2

Molecular Weight

428.467

InChI

InChI=1S/C25H21FN4O2/c1-17-3-2-4-22(13-17)29-25(32)23-15-30(16-27-23)14-18-5-11-21(12-6-18)28-24(31)19-7-9-20(26)10-8-19/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32)

InChI Key

YMMYFUGDDMXGDJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.